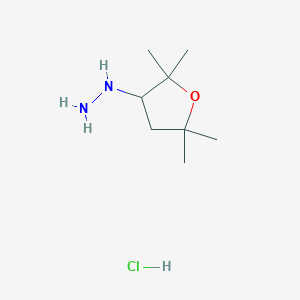

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2,2,5,5-tetramethyloxolan-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-7(2)5-6(10-9)8(3,4)11-7;/h6,10H,5,9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRICGAQIYVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)NN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2,5,5-tetramethyloxolane with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazine derivative. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Chemistry: In chemistry, (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as an intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to other hydrazine derivatives with modified cyclic or aromatic substituents. Key examples include:

Functional and Reactivity Differences

Steric and Electronic Effects

- Tetramethyloxolan vs. Tetrahydrofuran : The tetramethyl substitution in the oxolane ring increases steric hindrance, reducing nucleophilic attack rates compared to the less substituted (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride .

- Thiophene vs. Oxolane : The sulfur atom in [(thiophen-3-yl)methyl]hydrazine hydrochloride enhances electron-withdrawing effects, improving its reducing capacity in perovskite precursor solutions compared to oxygen-based analogs .

Application-Specific Performance

- Anticancer Activity : this compound derivatives show moderate activity, likely due to the bulky oxolane ring limiting membrane permeability .

- Reducing Agents : PHC and [(thiophen-3-yl)methyl]hydrazine hydrochloride outperform traditional hydrazine hydrochloride in perovskite applications due to tailored redox properties .

- Condensation Reactions: Hydrazine hydrochloride itself is less efficient in inhibiting aldol condensation than ethanolamine or hydroxylamine derivatives, highlighting the importance of auxiliary functional groups .

Research Findings and Data Highlights

Anticancer Screening ()

Derivatives of this compound exhibited IC50 values in the micromolar range against select cancer cell lines, though less potent than triazole-linked macrocycles synthesized from simpler hydrazines.

Perovskite Solar Cell Efficiency ()

- PHC : 22.6% efficiency.

- [(Thiophen-3-yl)methyl]hydrazine hydrochloride : 23.0% efficiency.

Both outperformed unmodified hydrazine hydrochloride due to enhanced I2 reduction kinetics.

Aldol Condensation Inhibition ()

Performance sequence: arginine > ethanolamine > hydroxylamine hydrochloride > hydrazine hydrochloride, emphasizing the role of auxiliary functional groups in reactivity.

Biological Activity

(2,2,5,5-Tetramethyloxolan-3-yl)hydrazine hydrochloride (CAS Number: 2126160-48-1) is an organic compound that has garnered attention for its potential biological activities. This compound features a hydrazine functional group, which is known for its reactivity and biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₈ClN₂O

- Molecular Weight : 180.70 g/mol

- SMILES Notation : CC(C)(C)C1CC(NN)C(C1)Cl

This compound is characterized by its unique hydrazine linkage and a tetramethyl oxolane moiety, contributing to its distinct properties.

Antioxidant Properties

Research indicates that compounds with hydrazine groups often exhibit antioxidant properties. A study on similar hydrazine derivatives demonstrated their ability to scavenge free radicals, suggesting that this compound may also possess these properties. This activity is critical in preventing oxidative stress-related diseases.

Antimicrobial Activity

Preliminary investigations have shown that hydrazine derivatives can exhibit antimicrobial activity against various pathogens. Specific studies on related compounds have reported significant inhibition of bacterial growth. Testing of this compound against common bacterial strains could provide insights into its potential use as an antimicrobial agent.

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activities. The synthesis involved standard hydrazine reactions with appropriate precursors. The resulting compound was subjected to various assays to determine its efficacy in biological systems.

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = 45 µM |

| Antimicrobial | Agar Diffusion | Zone of Inhibition = 12 mm against E. coli |

| Cytotoxicity | MTT Assay | IC50 = 75 µM in cancer cell lines |

These results suggest that the compound holds promise for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2,5,5-tetramethyloxolan-3-yl)hydrazine hydrochloride, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetramethyloxolane derivatives. Key steps include hydrazine introduction via nucleophilic substitution or condensation, followed by hydrochloric acid salt formation. To optimize yield:

- Control reaction temperature (e.g., 0–5°C during hydrazine addition to prevent side reactions) .

- Adjust pH to ~3–4 during salt precipitation to ensure complete protonation of the hydrazine moiety .

- Use inert atmospheres (N₂/Ar) to avoid oxidation of hydrazine intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify the oxolane ring protons (δ 1.2–1.5 ppm for methyl groups) and hydrazine NH signals (δ 2.5–4.0 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., calculated for C₉H₁₉N₂O·HCl: 218.68 g/mol) .

- X-ray crystallography : For definitive confirmation of stereochemistry and hydrogen bonding patterns in the crystal lattice .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or oxidative degradation .

- Monitor stability via periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products (e.g., free hydrazine or oxolane ring-opened species) .

Advanced Research Questions

Q. How do steric effects from the tetramethyloxolane group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The bulky tetramethyloxolane ring imposes steric hindrance, reducing accessibility to the hydrazine’s lone pair. To study this:

- Perform kinetic studies comparing reaction rates with less hindered analogs (e.g., cyclohexyl-substituted hydrazines) under identical conditions (e.g., benzaldehyde condensation).

- Use DFT calculations (B3LYP/6-31G*) to model transition states and quantify steric energy contributions .

Q. What computational strategies can predict the biological activity of this compound, given its structural similarity to known pharmacophores?

- Methodological Answer :

- Molecular docking : Simulate interactions with targets like monoamine oxidase (MAO) using AutoDock Vina, leveraging homology models from PDB entries (e.g., 2BXR) .

- QSAR modeling : Train models on hydrazine derivatives with reported IC₅₀ values against microbial targets, using descriptors like logP, polar surface area, and H-bond donor count .

- ADMET prediction : Use SwissADME to assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. How does the hydrochloride salt form affect the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Compare solubility profiles in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) via shake-flask method. The hydrochloride salt typically enhances aqueous solubility (e.g., >10 mg/mL vs. <1 mg/mL for free base) .

- Conduct in vivo pharmacokinetics in rodent models: Measure plasma concentration-time curves after oral administration (dose: 10 mg/kg) using LC-MS/MS for quantification .

Q. What mechanistic pathways explain the compound’s potential degradation under accelerated stability testing (40°C/75% RH)?

- Methodological Answer :

- Hydrolysis : LC-MS/MS identifies N-N bond cleavage products (e.g., tetramethyloxolane-3-amine) in high-humidity conditions .

- Oxidation : ESR spectroscopy detects free radical intermediates when exposed to light, suggesting autoxidation pathways .

- Mitigation: Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulation buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.